E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone
Description
Properties
IUPAC Name |
(E)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O5/c37-33(21-18-27-16-19-31(20-17-27)39-24-28-10-4-1-5-11-28)36-34(38)22-32(40-25-29-12-6-2-7-13-29)23-35(36)41-26-30-14-8-3-9-15-30/h1-23,38H,24-26H2/b21-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBAJWKYWOQRCS-DYTRJAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone (CAS Number: 88607-79-8) is a synthetic organic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential applications based on current research findings.
- Molecular Formula : C₃₆H₃₀O₅
- Molecular Weight : 542.62 g/mol
- Structural Features : The compound features multiple benzyloxy groups and a propenone moiety, which contribute to its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its antioxidant properties, potential for use in material science, and implications in organic synthesis.
1. Antioxidant Activity
Research indicates that compounds with phenolic structures often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study by Yamauchi et al. (2005) highlights how structural features influence the antioxidant capacity of phenolic compounds.
2. Catalytic Properties
The compound has been explored for its catalytic potential in oxidation reactions. Studies show that chalcone derivatives can act as effective catalysts in various organic transformations, including hydroperoxide rearrangements. This suggests that this compound could be useful in synthetic chemistry for producing complex organic molecules.
3. Material Science Applications
In material science, research has demonstrated the utility of chalcone-based materials for applications such as corrosion inhibition and photocrosslinking. The structural characteristics of this compound may contribute to the development of new materials with specific functional properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Yamauchi et al., 2005 | Antioxidant Activity | Structural features enhance antioxidant capacity; potential for therapeutic applications. |
| Bolzacchini et al., 1996 | Catalysis | Effective in oxidation reactions; highlights importance of substituents on phenyl rings for yield improvement. |
| Ramkumar et al., 2015 | Material Science | Chalcone derivatives show promise in corrosion resistance and photocrosslinking capabilities. |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone exhibit significant anticancer properties. A study highlighted the structural modifications of phenolic compounds that enhance their activity against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .
- Anti-inflammatory Properties :
-
Neuroprotective Effects :
- Preliminary studies have indicated that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The interaction with nicotinic acetylcholine receptors suggests a role in enhancing cognitive function and protecting neuronal cells from oxidative stress .
Material Science Applications
- Photonic Materials :
- Liquid Crystals :
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of the target compound with analogs:
Key Observations:
- Molecular Weight and Substituents: The target compound’s higher molecular weight compared to simpler benzophenones (e.g., oxybenzone) is due to its multiple benzyloxy groups.
- Spectral Data : Unlike Isobutrin, which has glycosyl groups and distinct UV peaks (e.g., 408 nm), the target compound’s spectral data are unreported. Benzyloxy groups likely shift UV absorption to lower wavelengths due to reduced conjugation compared to glycosyl moieties .
Anti-Dengue Protease Activity
- 4-Benzyloxy Phenyl Glycine Derivatives (e.g., ZINC36596404) exhibit anti-dengue protease activity, with QSAR models highlighting descriptors like GATS6e (steric effects) and VE1_DzZ (van der Waals volume) as critical for binding . The target compound’s benzyloxy groups may similarly enhance protease inhibition by optimizing steric and electronic interactions.
Molluscicidal Activity
- Propenones with furyl substituents (e.g., 1-(2-hydroxyphenyl)-3-(2-furyl)propenone) show molluscicidal activity against Biomphalaria alexandrina snails . The target compound’s benzyloxy groups, being bulkier and more electron-rich than furyl groups, may alter binding kinetics or toxicity profiles.
UV Filter Potential
- Benzophenone-3 (oxybenzone) is a commercial UV filter with absorption at 288–325 nm .
Preparation Methods
Benzylation of Phloroglucinol
Phloroglucinol (1,3,5-trihydroxybenzene) serves as the starting material. Selective benzylation at the 2- and 4-positions proceeds under modified Williamson conditions:
Reaction Conditions
-
Substrate : Phloroglucinol (1 equiv)
-
Reagents : Benzyl bromide (2.2 equiv), K₂CO₃ (3 equiv)
-
Solvent : Anhydrous DMF
-
Temperature : 80°C, 12 h under N₂
Mechanistic Insight :
K₂CO₃ deprotonates phenolic hydroxyls, enabling nucleophilic attack on benzyl bromide. The 6-hydroxyl remains unprotected due to steric hindrance from adjacent benzyl groups.
Acetylation at the 1-Position
The product from Step 2.1.1 undergoes Friedel-Crafts acetylation:
Reaction Conditions
Synthesis of 4-Benzyloxybenzaldehyde
4-Hydroxybenzaldehyde is benzylated under mild conditions:
Reaction Conditions
Standard Protocol
Equimolar quantities of 2,4-bis(benzyloxy)-6-hydroxyacetophenone and 4-benzyloxybenzaldehyde react under basic conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | 10% NaOH (aq) |
| Solvent | Ethanol/H₂O (4:1) |
| Temperature | Room temperature, 24 h |
| Workup | Ice quenching, filtration |
| Recrystallization | Ethanol |
| Yield | 67% |
Mechanistic Pathway :
Optimized Microwave-Assisted Method
A 2016 study reported enhanced efficiency using microwave irradiation:
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | KOH (1.5 equiv) |
| Solvent | PEG-400 |
| Microwave Power | 300 W |
| Temperature | 100°C |
| Time | 15 min |
| Yield | 82% |
Critical Analysis of Synthetic Parameters
Base Selection Impact
Comparative studies reveal base choice significantly affects yield:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | Ethanol | 24 | 67 |
| KOH | PEG-400 | 0.25 | 82 |
| LiOH | THF | 48 | 58 |
Microwave-assisted KOH in PEG-400 provides superior yields due to rapid, uniform heating.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate enolate formation but complicate purification. Ethanol balances reactivity and practicality for large-scale synthesis.
Characterization and Quality Control
Spectroscopic Data
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Integration | Assignment |
|---|---|---|
| 7.82 | 1H | Chalcone α-H (d, J=15.6) |
| 7.35 | 2H | β-H (d, J=15.6) |
| 5.12 | 6H | -OCH₂Ph protons |
X-ray Crystallography :
A related chalcone derivative (C₃₁H₂₈O₄) crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 26.43° between aromatic rings.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for preparing E-3-(4-Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)propenone?
The compound is typically synthesized via Claisen–Schmidt condensation , a base-catalyzed aldol reaction between a benzaldehyde derivative and a ketone. For example, 4-benzyloxybenzaldehyde can react with a substituted acetophenone under alkaline conditions (e.g., NaOH or KOH in ethanol/water) to form the propenone scaffold. Reaction optimization often involves controlling temperature (60–80°C), stoichiometry, and purification via recrystallization .
Key Data :
| Parameter | Value/Technique |
|---|---|
| Yield Optimization | 70–85% (via TLC monitoring) |
| Purification | Column chromatography (silica gel) |
Q. How is the compound characterized structurally?
Structural confirmation requires multi-technique validation :
Q. What are the primary biological targets or activities reported for this compound?
Propenone derivatives exhibit molluscicidal (e.g., Biomphalaria alexandrina snail toxicity), tyrosinase inhibitory (anti-melanogenesis), and anti-inflammatory (COX-2 inhibition) activities. Biological assays often involve dose-response curves (IC50 values) and comparative studies with structural analogues .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Conflicting spectral interpretations (e.g., overlapping NMR signals or ambiguous NOEs) require:
- 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity.
- Computational modeling (DFT calculations) to predict NMR shifts or optimize geometry .
- Mass spectrometry (HRMS) for exact mass validation (e.g., C36H30O5: [M+H]+ calc. 543.21; observed 543.20) .
Q. What strategies improve the compound’s bioactivity through structural modification?
- Structure-Activity Relationship (SAR) Studies :
- Introduce electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl rings to enhance tyrosinase inhibition .
- Replace benzyloxy groups with smaller alkoxy chains (e.g., methoxy) to improve solubility and bioavailability .
- Prodrug Design : Mask phenolic -OH groups with acetyl or glycosyl moieties to enhance stability and target delivery .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Challenges : Low crystal symmetry, twinning, or weak diffraction due to flexible propenone linkers.
- Solutions :
- Use high-resolution synchrotron data for small-molecule crystals.
- Refinement with SHELXL (anisotropic displacement parameters, twin law correction) .
- Key Crystallographic Data :
| Parameter | Value (Analogue Example) |
|---|---|
| Space Group | P 1 |
| Dihedral Angle | 52.31° (between aromatic rings) |
| R-factor | < 0.05 (high-quality refinement) |
Q. How does the compound’s reactivity compare to analogues in propenone-based drug discovery?
- Electrophilic Reactivity : The α,β-unsaturated ketone undergoes Michael additions (e.g., with thiols or amines), enabling covalent binding to biological targets.
- Stability : Benzyloxy groups reduce oxidation susceptibility compared to hydroxylated analogues but may hinder metabolic clearance .
- Comparative Data :
| Derivative | Tyrosinase IC50 (µM) | COX-2 Inhibition (%) |
|---|---|---|
| Target Compound | 12.4 ± 1.2 | 68 ± 3 |
| Des-Benzyloxy Analogue | 8.9 ± 0.8 | 82 ± 4 |
Methodological Recommendations
- Synthetic Protocols : Prioritize inert atmospheres (N2/Ar) to prevent oxidation of phenolic groups .
- Biological Assays : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to tyrosinase or COX-2 active sites .
- Data Reproducibility : Validate spectral and crystallographic data against public databases (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
